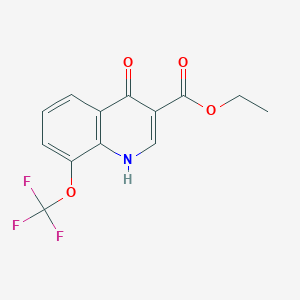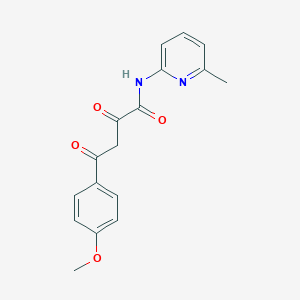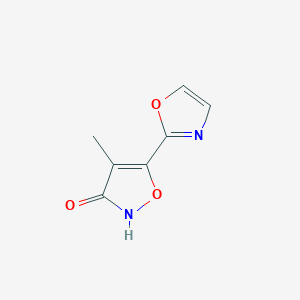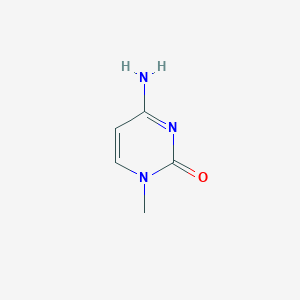
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . It is a quinoline derivative, characterized by the presence of a trifluoromethoxy group at the 8th position and a hydroxy group at the 4th position on the quinoline ring .
Vorbereitungsmethoden
The synthesis of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate typically involves multiple steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Analyse Chemischer Reaktionen
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its potential therapeutic effects . Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes .
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxy and trifluoromethoxy groups on the quinoline ring may play a crucial role in its binding affinity and selectivity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as ethyl 4-hydroxyquinoline-3-carboxylate and ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate . The presence of both the hydroxy and trifluoromethoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties . Similar compounds may include other quinoline derivatives with different substituents, which can be used to study structure-activity relationships and optimize the desired properties .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDLMQMSHLPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371905 |
Source


|
| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-35-0 |
Source


|
| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)






